molecular formula C12H23NO3 B13808949 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid

2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid

Cat. No.: B13808949
M. Wt: 229.32 g/mol
InChI Key: PSZOYVKEMGAHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid typically involves the acylation of leucine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .

Chemical Reactions Analysis

2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can be compared with other leucine derivatives, such as:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid

InChI

InChI=1S/C12H23NO3/c1-8(2)6-12(11(15)16,7-9(3)4)13-10(5)14/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)

InChI Key

PSZOYVKEMGAHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)(C(=O)O)NC(=O)C

Origin of Product

United States

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